molecular formula C12H18Cl2N2 B2745178 (1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 2103395-47-5

(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Cat. No. B2745178
CAS RN: 2103395-47-5
M. Wt: 261.19
InChI Key: VJTOVUINSBVHRM-YODFSHLSSA-N
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Description

The compound “(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride” is similar to the one you’re asking about . It has a molecular weight of 185.1 and is stored at a temperature of 4°C . Its physical form is oil . Another similar compound is “(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride” with a molecular weight of 199.12 .


Molecular Structure Analysis

The molecular structure of a similar compound, “(1R,5S,6s)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride”, can be found on ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride”, include a molecular weight of 185.1, storage temperature of 4°C, and it exists in an oil form .

Scientific Research Applications

Synthesis and Structural Analysis

The development of tris- and monoprotected derivatives of 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons highlights a significant interest in these compounds for further chemical modification and application. A method involving intramolecular reductive cyclopropanation followed by palladium-catalyzed hydrogenative deprotection has been utilized to obtain unprotected bicyclic amines with high yields, showcasing the potential for these compounds in synthesizing complex molecular architectures (Gensini et al., 2002).

Analgesic Potentials

Research into 1-aryl-3-azabicyclo[3.1.0]hexanes reveals their significance as non-narcotic analgesic agents. The synthesis and testing of these compounds, including Bicifadine, have shown promising results in analgesic potency, highlighting their potential in clinical trials for pain management without the addictive properties of narcotics (Epstein et al., 1981).

Anticancer Activity

The synthesis of 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles through one-pot three-component reactions and their evaluation against human leukemia cell lines demonstrate the potential of these compounds in developing new anticancer treatments. This work underscores the significance of azabicyclo[3.1.0]hexane derivatives in medicinal chemistry and their role in targeting cancer cells (Filatov et al., 2017).

T-type Calcium Channel Inhibition

A study on 6-pyrazoylamido-3N-substituted azabicyclo[3,1,0]hexane derivatives as T-type calcium channel inhibitors for the treatment of neuropathic pain highlights the therapeutic potential of these compounds. The design, synthesis, and evaluation of these molecules emphasize their effectiveness in alleviating neuropathic pain in rats, showcasing a promising avenue for developing new pain management therapies (Kim & Nam, 2016).

Safety and Hazards

For the similar compound “(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride”, the safety information includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9;;/h1-5,10-12H,6-8,13H2;2*1H/t10-,11+,12?;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTOVUINSBVHRM-REAUUIMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CN1CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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